molecular formula C15H24N2O3 B2896941 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea CAS No. 2320536-68-1

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea

Cat. No.: B2896941
CAS No.: 2320536-68-1
M. Wt: 280.368
InChI Key: JPYZERGALRGKOU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea typically involves multiple steps, starting with the preparation of the core phenyl and urea components. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may have potential as a bioactive molecule in drug discovery and development.

  • Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antioxidant effects.

  • Industry: Its unique properties may make it useful in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea stands out due to its unique structure and potential applications. Some similar compounds include:

  • 1-(3,4-Dimethylphenyl)ethanone

  • 3,4-Dimethylacetophenone

  • 1-(3,4-Dimethylphenyl)ethan-1-one

These compounds share structural similarities but may differ in their functional groups and reactivity, leading to different applications and properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11-5-6-13(9-12(11)2)17-14(18)16-10-15(3,19)7-8-20-4/h5-6,9,19H,7-8,10H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYZERGALRGKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C)(CCOC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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